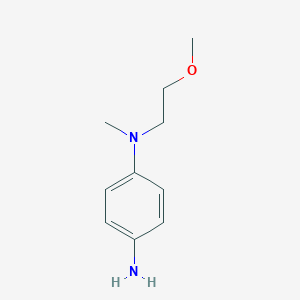

N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine

Overview

Description

N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine is an organic compound with the molecular formula C10H16N2O. This compound is characterized by the presence of a benzene ring substituted with two amino groups at the 1 and 4 positions, one of which is further substituted with a 2-methoxyethyl group and a methyl group. It is used in various chemical reactions and has applications in scientific research.

Mechanism of Action

Target of Action

The primary target of N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine, also known as Nusinersen, is the Survival Motor Neuron 2 (SMN2) gene . The SMN2 gene is critical for the survival and functioning of motor neurons .

Mode of Action

Nusinersen is an antisense oligonucleotide that binds to the intron splicing silencer-N1 (ISS-N1), a site present ten nucleotides down to the junction of exon 7 and intron 7 of the SMN2 pre-mRNA transcript . This binding modulates the splicing of the SMN2 pre-mRNA transcript to increase the inclusion of exon 7, thereby increasing the production of full-length SMN2 protein .

Biochemical Pathways

The action of Nusinersen affects the splicing of SMN2 pre-mRNA transcript . By increasing the inclusion of exon 7 in the transcript, it augments the production of functional SMN protein . This protein is crucial for motor neuron survival, and its increased production can help mitigate the symptoms of conditions like spinal muscular atrophy (SMA), which are caused by insufficient levels of this protein .

Pharmacokinetics

Nusinersen exhibits prolonged pharmacokinetics with a half-life of approximately 135–177 days in the cerebrospinal fluid (CSF) and 63–87 days in plasma . It is administered intrathecally, ensuring 100% bioavailability in the CSF . The compound’s protein binding is less than 25% in the CSF and over 94% in plasma .

Result of Action

The primary result of Nusinersen’s action is the increased production of full-length SMN2 protein . This increase can help compensate for the loss of function in the SMN1 gene, which is the primary cause of SMA . By enhancing the production of functional SMN protein, Nusinersen can help alleviate the symptoms of SMA and improve motor function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with 2-methoxyethyl chloride and methyl iodide. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the substitution reactions. The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of catalysts such as palladium on carbon can also enhance the reaction efficiency and reduce the reaction time.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form the corresponding amines.

Substitution: The amino groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base to facilitate the substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Primary and secondary amines.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

- N1-(2-methoxyethyl)-N1-methylbenzene-1,3-diamine

- N1-(2-methoxyethyl)-N1-methylbenzene-1,2-diamine

- 2-methoxyethanol

Uniqueness

N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to its isomers, it has different reactivity and interaction profiles with biological targets, making it valuable for specific applications in research and industry.

Biological Activity

N1-(2-methoxyethyl)-N1-methylbenzene-1,4-diamine, also known as a methoxyethyl-substituted benzene diamine, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

- Molecular Formula: C10H16N2O

- Molecular Weight: Approximately 180.25 g/mol

- Structural Features: The compound features two amine groups attached to a benzene ring with a methoxyethyl substituent, enhancing its solubility and reactivity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Activity

Preliminary studies suggest that this compound and its derivatives demonstrate effectiveness against various bacterial strains. For instance, derivatives have shown promising results against Escherichia coli and Staphylococcus aureus, indicating potential utility in treating bacterial infections.

2. Antioxidant Activity

The presence of the methoxyethyl group is believed to contribute to the antioxidant properties of the compound. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to numerous diseases, including cancer.

3. Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines. Notably, it has shown significant antiproliferative effects on human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cell lines .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular processes essential for bacterial survival and proliferation.

- DNA Interaction: Similar compounds have been reported to interact with DNA or proteins involved in cell signaling pathways, which may explain their cytotoxic effects against cancer cells.

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

- Study on Antimicrobial Properties: A study demonstrated that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) effective against resistant strains of bacteria, suggesting its role as a candidate for antibiotic development.

- Cytotoxicity Assays: In vitro assays indicated that the compound could induce apoptosis in cancer cells, making it a subject of interest for anticancer drug development. For example, the IC50 values for HeLa cells were reported at approximately 226 μg/mL .

Comparative Analysis with Similar Compounds

The following table summarizes key structural and biological characteristics of this compound compared to related compounds:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | C10H16N2O | Methoxyethyl group enhances solubility | Antimicrobial, Antioxidant |

| N1-Methylbenzene-1,3-diamine | C7H10N2 | Lacks methoxyethyl group | Limited biological activity |

| N,N-Diethyl-meta-phenylenediamine | C12H18N2 | Contains ethyl groups instead of methoxy | Varies with substitution pattern |

Properties

IUPAC Name |

4-N-(2-methoxyethyl)-4-N-methylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-12(7-8-13-2)10-5-3-9(11)4-6-10/h3-6H,7-8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBMBWYARECKGQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20604923 | |

| Record name | N~1~-(2-Methoxyethyl)-N~1~-methylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20604923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134923-62-9 | |

| Record name | N~1~-(2-Methoxyethyl)-N~1~-methylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20604923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.